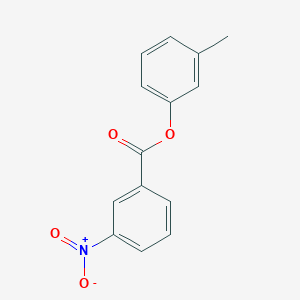![molecular formula C19H20N2O2 B5861089 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)
5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, also known as clozapine, is an atypical antipsychotic drug that is used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine has been shown to be effective in treating schizophrenia, particularly in patients who have not responded to other antipsychotic medications.
Mecanismo De Acción
Clozapine works by blocking the dopamine D4 and serotonin 5-HT2A receptors in the brain. This results in a decrease in the release of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood, behavior, and cognition. By blocking these receptors, 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine helps to reduce the symptoms of schizophrenia.
Biochemical and Physiological Effects:
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. In addition, 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is that it has a unique mechanism of action compared to other antipsychotic medications. This makes it a useful tool for studying the neurobiology of schizophrenia. However, one limitation of 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is that it can cause agranulocytosis, which is a potentially life-threatening condition characterized by a severe reduction in white blood cell count. This limits its use in lab experiments and clinical trials.
Direcciones Futuras
There are a number of future directions for research on 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. One area of research is the development of new antipsychotic medications that have a similar mechanism of action to 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine but without the risk of agranulocytosis. Another area of research is the use of 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine in combination with other medications or therapies to improve its efficacy in treating schizophrenia. Finally, there is a need for more research on the long-term effects of 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine on brain function and behavior.
Métodos De Síntesis
Clozapine is synthesized through a multi-step process that involves the reaction of 2-chloro-N,N-dimethyl-5-nitrobenzamide with morpholine in the presence of a base to form 5-(4-morpholinylcarbonyl)-2-chloro-N,N-dimethylbenzamide. This intermediate is then reduced with lithium aluminum hydride to form 5-(4-morpholinylcarbonyl)-2-chloro-N,N-dimethylbenzeneamine. Finally, this compound is cyclized with sodium methoxide to form 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine.
Aplicaciones Científicas De Investigación
Clozapine has been extensively studied for its efficacy in treating schizophrenia. It has been shown to be effective in reducing positive symptoms such as hallucinations and delusions, as well as negative symptoms such as apathy and social withdrawal. In addition, 5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to be effective in reducing the risk of suicide in patients with schizophrenia.
Propiedades
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(20-11-13-23-14-12-20)21-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)21/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZITARMFUFGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


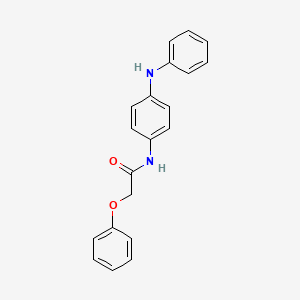
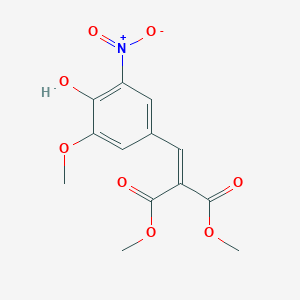
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)
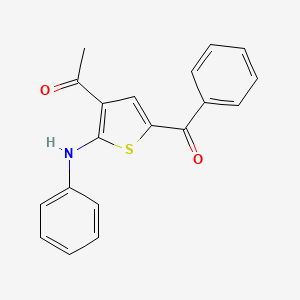


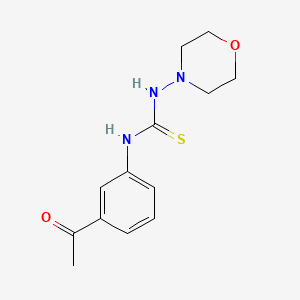
![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)

![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)
